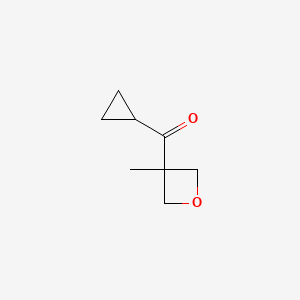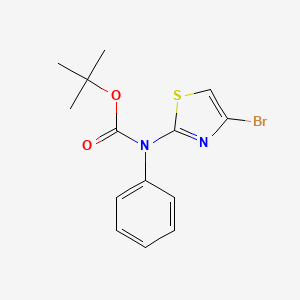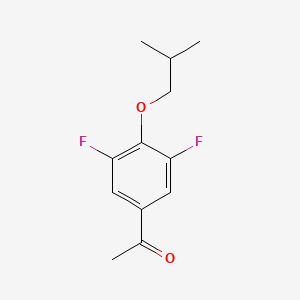
3-Cyclopropanecarbonyl-3-methyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropanecarbonyl-3-methyloxetane is an organic compound characterized by a cyclopropane ring attached to a carbonyl group and a methyloxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonyl-3-methyloxetane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.
Attachment of the Carbonyl Group: The cyclopropane ring can be functionalized with a carbonyl group using Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropane in the presence of a Lewis acid catalyst.
Formation of the Methyloxetane Ring: The final step involves the formation of the methyloxetane ring, which can be synthesized through a ring-closing reaction involving an appropriate diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Cyclopropanecarbonyl-3-methyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the cyclopropane or methyloxetane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopropanecarbonyl-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用機序
The mechanism of action of 3-Cyclopropanecarbonyl-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane and methyloxetane rings can influence the compound’s reactivity and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
3-Methyloxetane-3-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the methyloxetane moiety.
3-Methyl-3-oxetanamine: Features the methyloxetane ring with an amine group instead of a carbonyl group.
Uniqueness
3-Cyclopropanecarbonyl-3-methyloxetane is unique due to the combination of the cyclopropane ring and the methyloxetane ring, which imparts distinct chemical and physical properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
cyclopropyl-(3-methyloxetan-3-yl)methanone |
InChI |
InChI=1S/C8H12O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6H,2-5H2,1H3 |
InChIキー |
FYEHDZVKQYEHEB-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)


![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)



![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)

![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)



